4-(Benzyloxy)-6-bromo-1H-indazole (CAS 1305208-33-6): A Strategic Scaffold in Kinase Inhibitor Design
4-(Benzyloxy)-6-bromo-1H-indazole (CAS 1305208-33-6): A Strategic Scaffold in Kinase Inhibitor Design
Executive Summary
In advanced medicinal chemistry, the indazole ring system is a privileged bioisostere for purine, frequently utilized in the development of ATP-competitive kinase inhibitors[1]. Among the highly functionalized indazole building blocks, 4-(Benzyloxy)-6-bromo-1H-indazole (CAS: 1305208-33-6) stands out as a critical advanced intermediate[2]. This specific substitution pattern provides orthogonal reactivity: the 6-bromo position serves as a reliable vector for transition-metal-catalyzed cross-coupling, while the 4-benzyloxy group temporarily masks a crucial hydrogen-bonding hydroxyl moiety. This guide details the structural rationale, physicochemical profile, and self-validating synthetic protocols for deploying this scaffold in drug discovery.
Structural Rationale & Pharmacophore Utility
The design of 4-(Benzyloxy)-6-bromo-1H-indazole is rooted in precise pharmacophore mapping for kinase targets, such as PI3Kδ and LRRK2[3].
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The Indazole Core: The N1/N2 atoms of the 1H-indazole core act as a potent bidentate hydrogen-bond donor/acceptor pair, anchoring the molecule to the kinase hinge region.
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The 6-Bromo Vector: Bromine at the C6 position is a classic handle for palladium-catalyzed C-C or C-N bond formation (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This vector typically directs substituents toward the solvent-exposed region or a specific specificity pocket of the kinase[1].
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The 4-Benzyloxy Vector: A free C4-hydroxyl is often required to access deep ribose-binding pockets. However, a free hydroxyl can poison palladium catalysts or undergo unwanted side reactions during C6 functionalization. The benzyl ether provides robust steric protection that is stable to basic cross-coupling conditions but easily cleaved via orthogonal reductive hydrogenolysis.
Pharmacophore model illustrating the spatial vectors of the substituted indazole core.
Physicochemical Profiling
Understanding the physical properties of CAS 1305208-33-6 is essential for reaction design, particularly regarding solvent selection and isolation techniques[2][4].
Table 1: Physicochemical Properties of CAS 1305208-33-6
| Property | Specification |
| Chemical Name | 4-(Benzyloxy)-6-bromo-1H-indazole |
| CAS Number | 1305208-33-6 |
| Molecular Formula | C14H11BrN2O |
| Molecular Weight | 303.15 g/mol |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC3=C2C=NN3)Br |
| Appearance | Solid powder |
| Storage Conditions | Sealed in dry, room temperature |
Synthetic Workflows & Strategic Diversification
The standard workflow for utilizing 4-(Benzyloxy)-6-bromo-1H-indazole involves a two-stage sequence: initial functionalization at C6 followed by deprotection at C4.
Synthetic workflow for late-stage diversification of 4-(Benzyloxy)-6-bromo-1H-indazole.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) and mechanistic rationales.
Protocol 1: C6 Suzuki-Miyaura Cross-Coupling
Objective: Chemoselective installation of an aryl/heteroaryl group at the C6 position. Causality: Pd(dppf)Cl₂ is selected as the precatalyst because its large bite angle accelerates the reductive elimination step, effectively suppressing unwanted protodeboronation of the boronic acid partner.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, charge 4-(Benzyloxy)-6-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M.
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Catalyst Introduction: Under a positive flow of inert gas (N₂ or Argon), add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
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Reaction: Seal the flask and heat the biphasic mixture to 80 °C with vigorous stirring for 4–6 hours.
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In-Process Control (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material mass ( [M+H]+=303/305 ) is fully consumed, replaced by the desired product mass.
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Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the C6-substituted intermediate.
Table 2: Quantitative Optimization Matrix for C6 Suzuki-Miyaura Coupling
| Catalyst System | Solvent / Base | Temperature | IPC Observation | Typical Yield |
| Pd(PPh₃)₄ | Toluene/EtOH/H₂O, Na₂CO₃ | 90 °C | Sluggish, protodeboronation | < 40% |
| Pd(dppf)Cl₂·CH₂Cl₂ | 1,4-Dioxane/H₂O, K₂CO₃ | 80 °C | Clean conversion, minimal byproducts | 85% |
| XPhos Pd G2 | THF/H₂O, K₃PO₄ | 65 °C | Rapid conversion, trace homocoupling | 92% |
Protocol 2: C4-O-Debenzylation via Catalytic Hydrogenolysis
Objective: Orthogonal removal of the benzyl protecting group to unmask the C4-hydroxyl. Causality: Hydrogenolysis using Pd/C selectively cleaves the benzylic C-O bond. The reaction relies on the affinity of the palladium surface for the aromatic benzyl ring, facilitating the insertion of hydrogen without reducing the robust indazole core.
Step-by-Step Methodology:
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Preparation: Dissolve the C6-substituted 4-(Benzyloxy)-1H-indazole intermediate in a mixture of Methanol/Ethyl Acetate (1:1 v/v, 0.05 M).
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Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert atmosphere. (Caution: Pd/C is highly pyrophoric when dry.)
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ atmosphere (1 atm via balloon) at room temperature.
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In-Process Control (IPC): Monitor via TLC (UV active) and LC-MS. The cleavage typically takes 2–12 hours depending on the steric bulk of the C6 substituent.
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Workup: Once complete, purge the flask with N₂. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad thoroughly with Methanol.
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Isolation: Concentrate the filtrate under reduced pressure to yield the C6-substituted 4-hydroxy-1H-indazole. Trituration with Et₂O or pentane often yields analytically pure material without the need for chromatography.
